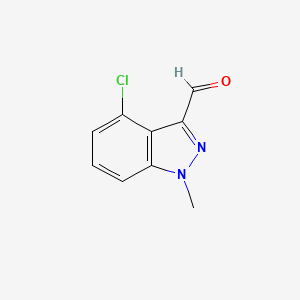

4-Chloro-1-methyl-1H-indazole-3-carbaldehyde

Description

Structural Identification and Nomenclature

The structural characterization of this compound encompasses multiple aspects of chemical identification, including systematic nomenclature, molecular composition, and configurational analysis. These fundamental parameters establish the compound's chemical identity and provide essential information for understanding its properties and behavior in various chemical environments.

Properties

IUPAC Name |

4-chloro-1-methylindazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-12-8-4-2-3-6(10)9(8)7(5-13)11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZBPERUFKBRQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)Cl)C(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901249072 | |

| Record name | 4-Chloro-1-methyl-1H-indazole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901249072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033693-09-2 | |

| Record name | 4-Chloro-1-methyl-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033693-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-methyl-1H-indazole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901249072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Analysis

Biochemical Properties

4-Chloro-1-methyl-1H-indazole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with protein kinases, which are crucial for regulating cellular processes such as cell growth, differentiation, and apoptosis. The nature of these interactions often involves the inhibition or activation of these enzymes, leading to downstream effects on cellular signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is essential for cell proliferation and survival. Additionally, this compound can alter gene expression profiles, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain protein kinases by binding to their active sites, thereby preventing substrate phosphorylation. This inhibition can result in altered cellular signaling and changes in gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that this compound remains stable under specific conditions but may degrade under others, leading to reduced activity. Long-term effects on cellular function have also been observed, with prolonged exposure resulting in sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects can occur. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall effectiveness and toxicity of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific tissues can affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biological activity.

Biological Activity

4-Chloro-1-methyl-1H-indazole-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₅ClN₂O

- Structure : Contains a chlorine atom at the 4-position and an aldehyde functional group at the 3-position.

- Physical Properties : Predicted boiling point of approximately 355.8 ± 220 °C and a density of about 1.35 g/cm³.

Target Proteins

This compound interacts with various kinases, which are critical in regulating cellular processes. Notably, it has been implicated in inhibiting:

- Chk1 and Chk2 kinases, which play roles in cell cycle regulation.

- Human serum/glucocorticoid-regulated kinase (h-SGK), involved in cell volume regulation.

Mode of Action

The compound likely exerts its effects by binding to the active sites of these kinases, thereby modulating their activity and influencing downstream signaling pathways that affect cell proliferation and survival. This interaction can lead to changes in cell cycle progression and apoptosis induction .

Anticancer Properties

Research has indicated that derivatives of indazole, including this compound, exhibit significant anticancer activity. For instance:

- In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF7, with IC50 values around 0.80 μM and 0.43 μM respectively .

- The compound is believed to cause G2/M phase arrest in the cell cycle, which is crucial for cancer therapy as it prevents cells from dividing .

Antimicrobial Activity

Additionally, studies suggest that this compound may possess antimicrobial properties, making it a candidate for therapeutic applications against bacterial and fungal infections.

Case Studies

A variety of studies have explored the biological effects of this compound:

Pharmacokinetics

The pharmacokinetic profile of this compound indicates its potential for systemic absorption and distribution. However, detailed studies on bioavailability and metabolic pathways are still required to fully understand its pharmacological implications.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Therapeutics:

This compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its derivatives have been explored for their potential as anti-cancer and anti-inflammatory drugs. For instance, indazole derivatives are increasingly recognized in medicinal chemistry for their role as kinase inhibitors, which are critical in cancer therapy .

Case Study:

A study demonstrated the synthesis of polyfunctionalized indazoles from 1H-indazole-3-carboxaldehydes, highlighting their utility in developing new therapeutic agents . The optimized synthetic methods reported yield improvements, facilitating further research into their pharmacological properties.

Agrochemical Research

Development of Pesticides:

4-Chloro-1-methyl-1H-indazole-3-carbaldehyde is utilized in the formulation of agrochemicals, contributing to the creation of effective pesticides and herbicides. Its role in enhancing crop protection is vital for sustainable agriculture practices.

Data Table: Agrochemical Formulations Using Indazole Derivatives

| Compound Name | Application Type | Effectiveness | Year |

|---|---|---|---|

| Indazole-based Herbicide | Weed Control | High | 2022 |

| Indazole-derived Insecticide | Pest Management | Moderate | 2023 |

Material Science

Novel Material Development:

In material science, this compound is explored for creating innovative materials such as polymers and coatings. These materials exhibit unique properties that can be advantageous for various industrial applications.

Example Applications:

- Coatings: Indazole derivatives are being investigated for their potential as protective coatings due to their chemical stability.

- Polymers: Research is ongoing into how these compounds can enhance the mechanical properties of polymers used in construction and manufacturing.

Biochemical Research

Enzyme Interaction Studies:

this compound plays a significant role in biochemical research, particularly in understanding enzyme interactions and mechanisms. This knowledge is crucial for drug discovery processes.

Case Study:

Research has indicated that indazole derivatives can modulate enzyme activity, providing insights into their potential therapeutic effects . This application is particularly relevant in developing drugs targeting specific biochemical pathways.

Development of Fluorescent Probes

Imaging Applications:

The compound is also employed in designing fluorescent probes for biological imaging. These probes are essential for studying cellular processes and understanding complex biological systems.

Research Findings:

Fluorescent probes developed using this compound have shown promising results in imaging applications, allowing researchers to visualize cellular dynamics with high specificity .

Comparison with Similar Compounds

Key Observations :

- Chlorine vs. Methoxy/Hydroxy : Chlorine’s electron-withdrawing effect may increase electrophilicity at the formyl group compared to methoxy or hydroxy substituents, impacting reactivity in cross-coupling or condensation reactions.

Reactivity and Functionalization

The formyl group at position 3 enables nucleophilic additions (e.g., condensation with amines to form Schiff bases) or participation in cyclization reactions. For example, indole-3-carbaldehydes in were used to synthesize imidazole hybrids via reactions with p-toluenesulfonylmethyl isocyanide .

Preparation Methods

Starting Materials and Key Intermediates

- Indazole-3-carboxylic acid (ICA) or its derivatives are common precursors for functionalization at the 3-position.

- 4-Chloro-substituted anilines or ortho-toluidines serve as starting points for introducing the chloro group at the 4-position of the indazole ring.

- Methylating agents and formylation reagents are used for N-methylation and aldehyde installation, respectively.

Methylation of Indazole Derivatives

A patented method describes the methylation of indazole-3-carboxylic acid to obtain 1-methylindazole-3-carboxylic acid (1-MICA) using a methylating agent in a polar solvent with an alkali metal alkoxide base, often formed in situ by reacting alkali metals with anhydrous lower alkanols (e.g., methanol or ethanol). This process yields 1-MICA in high yield, though the generation of hydrogen gas during alkoxide formation poses industrial safety concerns.

| Parameter | Conditions/Notes |

|---|---|

| Solvent | Anhydrous lower alkanols (e.g., MeOH) |

| Base | Alkali metal alkoxide (formed in situ) |

| Methylating Agent | Suitable methylating agent (not specified) |

| Yield | High yield of 1-MICA |

| Side Products | Methyl esters (~10%), 2-MICA (~7%) |

| Safety Concerns | Hydrogen evolution during alkoxide formation |

Formylation at the 3-Position

Formylation to install the aldehyde group at the 3-position of the indazole ring can be achieved via:

- Vilsmeier-Haack reaction using reagents such as phosphoryl trichloride and dimethylformamide (DMF) to generate the formylating agent in situ.

- Controlled reaction conditions involving stirring, reflux, cooling, and filtration steps ensure selective formylation without overreaction or degradation.

| Step | Reagents/Conditions |

|---|---|

| Formylation reagent | Phosphoryl trichloride + DMF |

| Reaction conditions | Stirring, reflux, cooling |

| Work-up | Filtration, drying |

Overall Synthetic Route (Summary)

- Starting from 4-chloro-ortho-toluidine , cyclization forms the 4-chloroindazole core.

- N-Methylation of the indazole nitrogen using methylating agents under basic conditions.

- Formylation at the 3-position using Vilsmeier-Haack conditions to yield 4-chloro-1-methyl-1H-indazole-3-carbaldehyde.

Research Findings and Analysis

- The methylation step is critical for yield and selectivity. Use of alkaline earth metal oxides or alkoxides as bases improves yield and reduces side products compared to alkali metal alkoxides.

- The formylation step requires precise control of temperature and reagent stoichiometry to avoid multiple substitutions or ring degradation.

- The chloro substituent remains stable under the methylation and formylation conditions, indicating the robustness of the synthetic route.

- Industrial scale-up considerations include managing hydrogen gas evolution during alkoxide formation and ensuring solvent anhydrous conditions.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Yield/Outcome | Notes |

|---|---|---|---|

| Cyclization | 4-chloro-ortho-toluidine, cyclization reagents | Formation of 4-chloroindazole core | Retains chloro substituent |

| N-Methylation | Methylating agent, alkaline earth metal oxide/alkoxide, anhydrous lower alkanol | High yield of 1-methyl derivative | Hydrogen evolution risk with alkali metal alkoxides |

| Formylation | Phosphoryl trichloride + DMF, reflux, stirring | Selective 3-formylation | Requires careful temperature control |

| Purification | Filtration, drying | Pure this compound | High purity achieved |

Q & A

Q. What are the most reliable synthetic routes for 4-Chloro-1-methyl-1H-indazole-3-carbaldehyde, and how can reaction conditions be optimized?

The compound can be synthesized via the Vilsmeier-Haack reaction , a method widely used for formylating heterocycles. For example, analogous pyrazole-4-carbaldehydes are prepared by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones with a Vilsmeier reagent (POCl₃ and DMF) under controlled conditions . Optimization involves adjusting stoichiometry (e.g., 1.2 equivalents of POCl₃), temperature (0–5°C for reagent addition, followed by reflux), and reaction time (4–6 hours). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (>75%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

- ¹H/¹³C NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm, while the indazole aromatic protons resonate between δ 7.5–8.5 ppm. The methyl group (N–CH₃) shows a singlet near δ 3.9–4.1 ppm .

- IR : A strong C=O stretch (~1680–1700 cm⁻¹) confirms the aldehyde group, and N–H stretches (if present) appear at ~3200–3400 cm⁻¹ .

- Mass Spectrometry : The molecular ion peak [M+H]⁺ should match the molecular weight (C₉H₇ClN₂O: 194.6 g/mol), with fragmentation patterns indicating loss of Cl (m/z 159) or CHO (m/z 165) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural determination of this compound derivatives?

Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) provides atomic-level resolution. For indazole derivatives, key parameters include:

- Crystallization : Use slow evaporation in solvents like ethanol/DCM (1:1).

- Data Collection : High-resolution (<1.0 Å) data at 100 K minimizes thermal motion artifacts.

- Refinement : Anisotropic displacement parameters for non-H atoms and riding models for H atoms improve accuracy. Disordered regions (e.g., methyl groups) require constraints .

Q. How should researchers address contradictions in spectral data or unexpected reactivity during synthesis?

Contradictions often arise from impurities or competing reaction pathways. For example:

- Unexpected Byproducts : Trace water may hydrolyze POCl₃ to HCl, leading to chlorination side products. Use anhydrous conditions and molecular sieves to mitigate this .

- Spectral Mismatches : Compare experimental NMR shifts with computed values (DFT calculations at the B3LYP/6-31G* level) to validate assignments . Iterative hypothesis testing (e.g., varying solvents, catalysts) and orthogonal characterization (HPLC-MS, elemental analysis) resolve discrepancies .

Q. What strategies are effective for modifying this compound to explore its pharmacological potential?

- Nucleophilic Substitution : Replace the aldehyde group with hydrazides (using hydrazine hydrate) or amines (via reductive amination) to generate Schiff bases or imine derivatives .

- Cross-Coupling : Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) at the 4-chloro position introduces aryl/heteroaryl groups for SAR studies .

- Biological Screening : Test derivatives against kinase targets (e.g., JAK2/STAT3) due to structural similarity to known indazole-based inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.